molecular formula C23H19Cl2NO2 B2398263 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850906-49-9

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2398263
CAS No.: 850906-49-9
M. Wt: 412.31
InChI Key: GDYIQFRXEKXHSA-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydroisoquinolinone core substituted with two 4-chlorobenzyl groups, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one.

    Reaction Conditions: The reaction between 4-chlorobenzyl chloride and 3,4-dihydroisoquinolin-1(2H)-one is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Intermediate Formation: The intermediate product, 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, is then reacted with 4-chlorobenzyl alcohol under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
  • 4-(benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide

Uniqueness

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both 4-chlorobenzyl and dihydroisoquinolinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYIQFRXEKXHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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